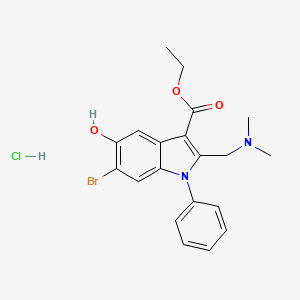
6-Bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1 h-indole-3-carboxylic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester hydrochloride is a complex organic compound belonging to the indole family. Indoles are prominent in natural and synthetic products due to their diverse biological activities and structural versatility
Preparation Methods
The synthesis of 6-Bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indolisation, which is a one-pot, three-component reaction involving aryl hydrazines, ketones, and alkyl halides . This method is known for its efficiency and high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to cellular signaling and enzyme inhibition.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is used in the production of dyes and pigments due to its structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds include other substituted indoles, such as:
- Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate
- Ethyl 6-bromo-2-((4-chlorophenyl)sulfanyl)methyl-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate
- Ethyl 6-bromo-2-((4-bromophenoxy)methyl)-5-hydroxy-1-methyl-4-((4-morpholinylmethyl)-1H-indole-3-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to unique chemical and biological properties
Properties
IUPAC Name |
ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-phenylindole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3.ClH/c1-4-26-20(25)19-14-10-18(24)15(21)11-16(14)23(17(19)12-22(2)3)13-8-6-5-7-9-13;/h5-11,24H,4,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYQLZSDKLYWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
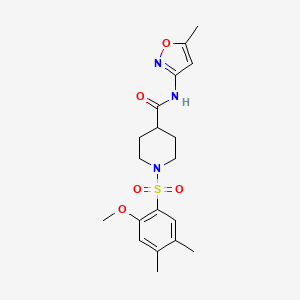
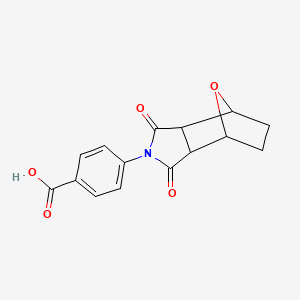
![N-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B4937003.png)
![(5Z)-5-[(Z)-3-bromo-3-phenylprop-2-enylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4937009.png)
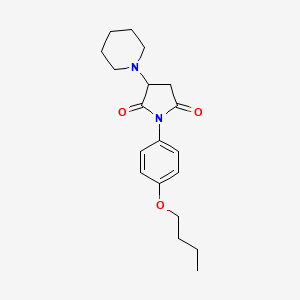
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4937021.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4937023.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4937026.png)
![2-[ethyl(propyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4937032.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4937040.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937060.png)
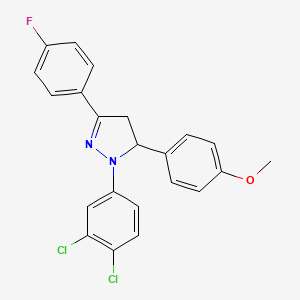
![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide](/img/structure/B4937085.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4937093.png)
